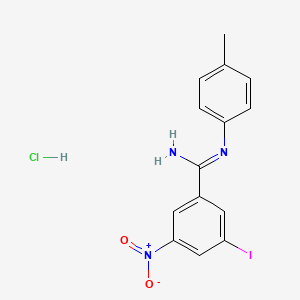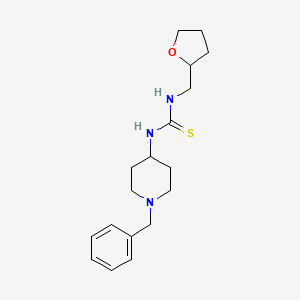![molecular formula C16H22N2O6 B4128969 N~4~-[2-(methoxycarbonyl)phenyl]-N~2~-(3-methoxypropyl)asparagine](/img/structure/B4128969.png)
N~4~-[2-(methoxycarbonyl)phenyl]-N~2~-(3-methoxypropyl)asparagine
Übersicht
Beschreibung
N~4~-[2-(methoxycarbonyl)phenyl]-N~2~-(3-methoxypropyl)asparagine, also known as MPA-N, is a synthetic compound that has been gaining attention in scientific research due to its potential therapeutic applications. MPA-N belongs to the family of asparagine derivatives and has been found to exhibit significant biological activity.
Wirkmechanismus
The exact mechanism of action of N~4~-[2-(methoxycarbonyl)phenyl]-N~2~-(3-methoxypropyl)asparagine is not fully understood, but it is believed to act through multiple pathways. N~4~-[2-(methoxycarbonyl)phenyl]-N~2~-(3-methoxypropyl)asparagine has been found to inhibit the activity of enzymes involved in cancer cell growth and to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to modulate the activity of immune cells involved in inflammation and to reduce oxidative stress in neurons.
Biochemical and Physiological Effects:
In addition to its therapeutic potential, N~4~-[2-(methoxycarbonyl)phenyl]-N~2~-(3-methoxypropyl)asparagine has been found to have several biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. N~4~-[2-(methoxycarbonyl)phenyl]-N~2~-(3-methoxypropyl)asparagine has also been found to increase the levels of glutathione, an important antioxidant, in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N~4~-[2-(methoxycarbonyl)phenyl]-N~2~-(3-methoxypropyl)asparagine in lab experiments is its high potency and specificity. N~4~-[2-(methoxycarbonyl)phenyl]-N~2~-(3-methoxypropyl)asparagine has been found to exhibit activity at low concentrations, making it a useful tool for studying biological processes. However, one of the limitations of using N~4~-[2-(methoxycarbonyl)phenyl]-N~2~-(3-methoxypropyl)asparagine is its potential toxicity. Further studies are needed to determine the safety and toxicity of N~4~-[2-(methoxycarbonyl)phenyl]-N~2~-(3-methoxypropyl)asparagine in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N~4~-[2-(methoxycarbonyl)phenyl]-N~2~-(3-methoxypropyl)asparagine. One area of interest is the development of N~4~-[2-(methoxycarbonyl)phenyl]-N~2~-(3-methoxypropyl)asparagine analogs with improved potency and selectivity. Another area of interest is the investigation of the potential use of N~4~-[2-(methoxycarbonyl)phenyl]-N~2~-(3-methoxypropyl)asparagine in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to determine the safety and efficacy of N~4~-[2-(methoxycarbonyl)phenyl]-N~2~-(3-methoxypropyl)asparagine in animal models and in clinical trials.
Wissenschaftliche Forschungsanwendungen
N~4~-[2-(methoxycarbonyl)phenyl]-N~2~-(3-methoxypropyl)asparagine has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties. N~4~-[2-(methoxycarbonyl)phenyl]-N~2~-(3-methoxypropyl)asparagine has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been found to reduce inflammation in animal models of inflammatory diseases and to protect neurons from damage in models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4-(2-methoxycarbonylanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-23-9-5-8-17-13(15(20)21)10-14(19)18-12-7-4-3-6-11(12)16(22)24-2/h3-4,6-7,13,17H,5,8-10H2,1-2H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHOWAFWAKHVJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(CC(=O)NC1=CC=CC=C1C(=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({[(4-fluoro-2-methylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4128890.png)
![[5-(2,3-dichlorophenyl)-2-furyl]methyl 4-cyano-2-fluorobenzoate](/img/structure/B4128898.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)alaninamide](/img/structure/B4128900.png)

![N,N'-1,4-phenylenebis[N-(8-quinolinylsulfonyl)acetamide]](/img/structure/B4128904.png)
![methyl 5-ethyl-2-[({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate hydrochloride](/img/structure/B4128911.png)
![2-[4-(2,4-dichlorophenoxy)butanoyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4128929.png)
![N-(tetrahydro-2-furanylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4128934.png)
![methyl 2-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4128942.png)
![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide](/img/structure/B4128945.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4128953.png)


